
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one
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Overview
Description
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-hydroxyquinoline and benzyl bromide.
Benzylation: The 8-hydroxyquinoline undergoes benzylation using benzyl bromide in the presence of a base like potassium carbonate to form 8-benzyloxyquinoline.
Acetylation: The 8-benzyloxyquinoline is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group at the 5-position, yielding the final product.
Industrial Production Methods
While specific industrial production methods for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Reduction of the Acetyl Group
The ketone moiety undergoes stereoselective reduction to form chiral alcohols. In Example 2 of , the bromoacetyl derivative (8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one) was reduced using borane (1.0 M in THF) with a chiral oxazaborolidine catalyst derived from (R)-(+)-α,α-diphenylprolinol. Key parameters:
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Catalyst : 1.8 M in toluene (27 mmol)
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Conditions : -10°C, 4-hour borane addition, followed by 45-minute stirring
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Outcome : 81% yield of (R)-5-(2-bromo-1-hydroxyethyl)-8-benzyloxy-1H-quinolin-2-one with 95% enantiomeric excess .
Halogenation at the Acetyl Group
The acetyl group undergoes α-halogenation to generate reactive intermediates. For instance:
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Bromination : In , 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one was synthesized via bromination (specific conditions not detailed).
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Chlorination : A chloroacetyl derivative (8-benzyloxy-5-(2-chloroacetyl)-1H-quinolin-2-one, CAS 63404-86-4) is documented, likely formed via Cl substitution or direct chlorination .
Cyclocondensation Reactions
The α-haloacetyl derivatives participate in heterocycle formation:
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Thiazole Synthesis : In , 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one reacted with thiosemicarbazide under ambient conditions to form thiazole-4-yl derivatives.
Condensation with Amines/Hydrazines
The acetyl group forms hydrazones or imines:
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Hydrazone Formation : In , the acetyl group reacted with amines (e.g., 2-amino-1-phenylethanol) to generate derivatives evaluated for β-arrestin activity.
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Example : Condensation with substituted hydrazines yielded Schiff base intermediates for further functionalization .
Benzyloxy Deprotection
The benzyl protecting group is cleavable under standard conditions:
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Hydrogenolysis : Hydrogenation (H₂/Pd-C) typically removes the benzyl group to regenerate the phenolic hydroxyl.
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Acidic Conditions : Strong acids (e.g., HBr/AcOH) may also achieve deprotection, though specifics were not detailed in the provided sources.
Nitroaldol (Henry) Reaction
While not directly observed for this compound, structurally similar 8-hydroxyquinoline derivatives (e.g., 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde) underwent nitroaldol reactions with nitromethane. For example:
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Catalyst : Nd(OTf)₃/(S)-BINOL (0.02 eq each)
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Conditions : -40°C, 20-hour reaction
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Outcome : 79% yield of 8-hydroxy-5-(1-hydroxy-2-nitroethyl)quinolin-2(1H)-one with 98% ee .
Structural and Mechanistic Insights
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Acetyl Reactivity : The electron-withdrawing quinolinone ring enhances the electrophilicity of the acetyl carbon, facilitating nucleophilic attacks (e.g., reductions, condensations) .
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Benzyloxy Stability : The benzyl group remains intact under neutral or mildly acidic/basic conditions but cleaves under hydrogenolysis or strong acids.
This compound’s multifunctional design enables its use in synthesizing bioactive molecules, particularly in medicinal chemistry for β-adrenoceptor agonists and enzyme inhibitors.
Scientific Research Applications
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The acetyl and benzyloxy groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-8-(phenylmethoxy)quinoline
- 8-Benzyloxyquinoline
- 5-Acetylquinoline
Uniqueness
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is unique due to the presence of both acetyl and benzyloxy groups on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological potential of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_16H_15NO_2, with a molecular weight of 253.30 g/mol. The compound features a quinoline ring system with an acetyl group at position 5 and a benzyloxy group at position 8, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound possess antibacterial and antifungal activities. The mechanism often involves the inhibition of nucleic acid synthesis or interference with membrane integrity.
Compound | Activity | IC50 (μM) |
---|---|---|
This compound | Antibacterial | TBD |
Similar Quinoline Derivative | Antifungal | 12.5 |
Anticancer Activity
The quinoline scaffold has been associated with anticancer properties, particularly through the induction of apoptosis in cancer cells. The compound's ability to inhibit topoisomerases, which are essential for DNA replication, has been documented in various studies.
Case Study:
A study demonstrated that a related quinoline derivative showed significant cytotoxicity against human cancer cell lines, leading to cell cycle arrest and apoptosis. The mechanism was attributed to the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes:
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Acetylcholinesterase (AChE) : Compounds in this class have shown potential as AChE inhibitors, which are vital for treating Alzheimer's disease.
Compound AChE Inhibition IC50 (μM) This compound TBD Reference Compound 0.32 - Butyrylcholinesterase (BChE) : Similar inhibitory effects have been observed against BChE, suggesting dual inhibition may enhance therapeutic efficacy.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Interaction with DNA : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Binding : The presence of electron-donating groups enhances binding affinity to target enzymes, increasing inhibitory potency.
Properties
Molecular Formula |
C18H15NO3 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-acetyl-8-phenylmethoxy-3H-quinolin-2-one |
InChI |
InChI=1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
InChI Key |
JLOSXVISUUPMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=NC(=O)CC=C12)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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